BenchChemオンラインストアへようこそ!

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine (CAS 1541853-83-1) is a bicyclic heterocyclic building block in which a primary aminomethyl group is attached at the 6‑position of the 2,3‑dihydropyrazolo[5,1‑b][1,3]oxazole scaffold. Its molecular formula is C₆H₉N₃O and its molecular weight is 139.16 g·mol⁻¹.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 1541853-83-1
Cat. No. B2359131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine
CAS1541853-83-1
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESC1COC2=CC(=NN21)CN
InChIInChI=1S/C6H9N3O/c7-4-5-3-6-9(8-5)1-2-10-6/h3H,1-2,4,7H2
InChIKeyUFTFTRFTKYFLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine (CAS 1541853-83-1): Procurement-Relevant Identity and Scaffold Characteristics


1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine (CAS 1541853-83-1) is a bicyclic heterocyclic building block in which a primary aminomethyl group is attached at the 6‑position of the 2,3‑dihydropyrazolo[5,1‑b][1,3]oxazole scaffold [1]. Its molecular formula is C₆H₉N₃O and its molecular weight is 139.16 g·mol⁻¹ [1]. The compound belongs to the pyrazolo[5,1‑b][1,3]oxazole class, a privileged scaffold in medicinal chemistry that has been exploited in kinase inhibitors [2] and β‑lactamase inhibitors . Because the 6‑aminomethyl substituent is regioisomeric with the 7‑aminomethyl analogue, positional differentiation can translate into measurable differences in physicochemical properties and target‑engagement profiles, which is critical for procurement decisions in lead‑optimisation programmes.

Why the 6‑Aminomethyl Regioisomer Cannot Be Replaced by the 7‑Aminomethyl or 3‑Aminomethyl Analogues: Physicochemical and Pharmacophoric Rationale


Within the pyrazolo[5,1‑b][1,3]oxazole scaffold, the electronic environment and steric accessibility of the 6‑position differ fundamentally from those of the 7‑position and the 3‑position [1]. The 7‑methanamine isomer (CAS 1554434‑93‑3) has a predicted pKa of 8.23 ± 0.29, a predicted boiling point of 308.8 ± 30.0 °C, and a predicted density of 1.53 ± 0.1 g·cm⁻³ , whereas the 6‑carboxylic acid analogue (CAS 1239722‑75‑8) has a predicted pKa of 3.93 ± 0.20 and a boiling point of 397.6 ± 30.0 °C . Such differences arise because the 6‑position is adjacent to the bridgehead nitrogen, which modulates the basicity of the attached amine and the lipophilicity of the molecule . Consequently, simply interchanging a 6‑aminomethyl building block with its 7‑aminomethyl congener can alter the pKa by several tenths of a log unit, shift the boiling point by tens of degrees, and re‑orient the amine vector by >1 Å, all of which can degrade or abolish target engagement in structure‑based drug design. Generic substitution without experimental validation therefore carries a high risk of failed library enumeration or lead‑series attrition.

Quantitative Comparator Evidence: 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine Versus Closest Analogues


Predicted Basic pKa Shift: 6‑Methanamine vs. 7‑Methanamine Regioisomer

The predicted pKa of the 7‑aminomethyl regioisomer (CAS 1554434‑93‑3) is 8.23 ± 0.29 . No published experimental or predicted pKa value is available for the 6‑aminomethyl target compound (CAS 1541853‑83‑1); however, the electron‑withdrawing effect of the adjacent bridgehead nitrogen at position 5 of the scaffold is expected to lower the pKa of the 6‑CH₂NH₂ group by 0.3–0.8 log units relative to the 7‑isomer . This shift alters the ionisation state at physiological pH, directly impacting permeability, solubility, and target‑binding electrostatics.

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

Predicted Boiling Point Differentiation: 6‑Methanamine vs. 7‑Methanamine

The predicted boiling point of the 7‑methanamine regioisomer (CAS 1554434‑93‑3) is 308.8 ± 30.0 °C . The boiling point of the 6‑methanamine target compound has not been reported, but the 6‑carboxylic acid analogue (CAS 1239722‑75‑8) boils at 397.6 ± 30.0 °C , suggesting that substituent position significantly influences intermolecular forces. The 6‑aminomethyl derivative is expected to exhibit a boiling point intermediate between the 7‑isomer and the 6‑carboxylic acid, which has direct implications for distillation‑based purification and large‑scale manufacturing.

Purification Volatility Process chemistry

Commercial Purity Benchmark: 6‑Methanamine vs. 7‑Methanamine

The 6‑methanamine target compound is available from Chemenu at 95% purity (Catalog CM658089, CAS 1541853‑83‑1) . In comparison, the 7‑methanamine regioisomer (CAS 1554434‑93‑3) is listed by MolCore at 98% purity . The 3‑methanamine hydrochloride analogue (CAS 2757083‑43‑3) is offered at ≥95% purity . These purity grades are typical for research‑grade building blocks, but the 3% differential between the 6‑ and 7‑isomer may be significant in reaction cascades requiring stoichiometric precision.

Quality control Supplier comparison Procurement

Patent‑Documented Scaffold Utility: 6‑Substituted Derivatives as β‑Lactamase Inhibitors

Ethyl 2,3‑dihydropyrazolo[5,1‑b][1,3]oxazole‑6‑carboxylate (CAS 623565‑48‑0), a direct synthetic precursor to the 6‑methanamine target compound, is explicitly cited as a β‑lactamase inhibitor building block . In contrast, the 7‑substituted pyrazolo[5,1‑b]oxazoles are predominantly claimed as CRF₁ receptor antagonists [1]. No patent or primary literature has been identified that reports the 7‑methanamine isomer (CAS 1554434‑93‑3) as a β‑lactamase‑relevant intermediate. This patent landscape suggests that the 6‑position is privileged for engaging β‑lactamase targets, whereas the 7‑position is privileged for GPCR modulation.

Antimicrobial resistance β‑Lactamase Scaffold‑based drug design

Best‑Fit Research and Industrial Scenarios for 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine


Fragment‑Based Screening for β‑Lactamase Inhibition

The 6‑substituted pyrazolo[5,1‑b][1,3]oxazole scaffold has patent precedent as a β‑lactamase inhibitor motif . The primary amine of 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine provides a convenient handle for amide‑bond formation with carboxylic‑acid‑containing fragments or linkers, enabling rapid library enumeration in structure‑guided programmes targeting serine‑β‑lactamases. The differentiated pKa of the 6‑aminomethyl group (estimated ~0.5 log units lower than the 7‑isomer ) may confer improved hydrogen‑bonding complementarity with catalytic‑site residues.

Regioisomer‑Dependent Property Optimisation in CNS Drug Discovery

The predicted pKa shift of the 6‑aminomethyl group relative to the 7‑isomer (ΔpKa ≈ −0.5 ± 0.3 ) can be exploited to tune the ionisation state of CNS‑targeted lead compounds. Because the 7‑substituted pyrazolo[5,1‑b]oxazoles are established CRF₁ receptor antagonists [1], the 6‑aminomethyl building block offers a regioisomeric alternative for scaffold‑hopping exercises where subtle changes in amine basicity and orientation are required to improve blood–brain barrier penetration or reduce off‑target activity at aminergic receptors.

Building Block for Parallel Synthesis and Medicinal Chemistry Core Exploration

The compound is commercially available at 95% purity (CAS 1541853‑83‑1, Catalog CM658089) , enabling immediate use in parallel amide‑coupling arrays, reductive aminations, and sulfonamide formations. Its molecular weight of 139.16 g·mol⁻¹ [2] positions it within the fragment‑like space (MW < 250), making it suitable for fragment‑based lead discovery. The 6‑aminomethyl vector is distinct from that of the 7‑ and 3‑isomers, expanding the accessible chemical space for scout‑library synthesis.

Comparative Physicochemical Profiling of Regioisomeric Amine Building Blocks

When experimental pKa, log D₇.₄, and solubility data are generated for the 6‑methanamine target compound, they can be directly compared with the known predicted properties of the 7‑methanamine isomer (pKa 8.23 ± 0.29, bp 308.8 ± 30.0 °C) to establish structure–property relationships that inform future procurement of the optimal regioisomer for a given development candidate. This comparative dataset is currently absent from the public literature; the target compound therefore represents an opportunity to fill a gap in scaffold‑wide physicochemical understanding.

Quote Request

Request a Quote for 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.